LC-1028 - 2324158-08-7

LC-1028

Catalog Number: EVT-272751
CAS Number: 2324158-08-7
Molecular Formula: C28H27N5O
Molecular Weight: 449.558
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LC-1028 is a novel potent selective, covalent and irreversible inhibitor of p97 (valosin-containing protein) with IC50 =33 nM.
Synthesis Analysis

The synthesis process likely includes several steps:

  1. Formation of the Michael Acceptor: This involves synthesizing a reactive electrophile capable of undergoing nucleophilic attack by thiol groups.
  2. Reactions with Amines: The reaction between the Michael acceptor and suitable amines to form the final product.
  3. Purification: Techniques such as chromatography may be employed to isolate and purify LC-1028 from reaction by-products.

Technical details regarding specific reaction conditions (e.g., temperature, solvents) were not detailed in the sources but would typically be optimized for yield and purity.

Molecular Structure Analysis

LC-1028's molecular structure features a complex arrangement that allows for its selective binding to p97. The compound is characterized by a core structure that includes an imidazole ring and phenyl groups, which contribute to its binding affinity and specificity .

Structural Data

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • Key Functional Groups:
    • Imidazole ring
    • Phenylpropionamide moiety
    • Michael acceptor functionality

The molecular docking studies indicate that the compound interacts favorably with Cys522 in p97's active site, facilitating covalent bond formation which is critical for its inhibitory activity .

Chemical Reactions Analysis

LC-1028 primarily undergoes covalent reactions with thiol groups on cysteine residues within target proteins. The most notable reactions include:

  1. Covalent Modification: LC-1028 reacts with Cys522 in p97 through nucleophilic attack on its electrophilic moiety.
  2. Off-target Interactions: Studies have also identified Cys105 as an off-target site, indicating that while LC-1028 is selective, it can also modify other cysteine residues under certain conditions .

The kinetics of these reactions suggest a half-life for adduct formation of approximately 16.4 hours when interacting with intracellular glutathione, highlighting the stability of these interactions .

Mechanism of Action

The mechanism by which LC-1028 exerts its effects involves:

  1. Binding to p97: The compound binds irreversibly to cysteine residues within the active site of p97.
  2. Inhibition of ATPase Activity: By modifying these residues, LC-1028 disrupts the normal function of p97 in protein degradation pathways.
  3. Impact on Protein Homeostasis: This disruption leads to an accumulation of misfolded proteins within cells, triggering apoptosis or other cellular stress responses that are particularly detrimental to cancer cells .

Data from pharmacodynamic studies indicate that this mechanism effectively inhibits tumor growth in xenograft models without significant toxicity observed at therapeutic doses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), but less soluble in water.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions but is reactive towards thiol groups.
  • Reactivity: Functions as a covalent inhibitor due to its electrophilic nature.

Relevant analyses have confirmed that LC-1028 maintains its integrity under various experimental conditions while exhibiting potent biological activity against target proteins .

Applications

LC-1028 has significant potential applications in:

  1. Cancer Therapy: Its ability to inhibit p97 makes it a candidate for treating cancers where protein homeostasis is disrupted.
  2. Neurodegenerative Diseases: Given its role in protein degradation pathways, it may also be explored for therapeutic use in diseases characterized by protein aggregation.
  3. Research Tool: As a selective inhibitor, LC-1028 can be utilized in studies investigating the roles of p97 in cellular processes and disease mechanisms .
Introduction to LC-1028: A Covalent p97/VCP ATPase Inhibitor

Biochemical Classification of AAA+ ATPases and p97/VCP

AAA+ ATPases (ATPases Associated with Diverse Cellular Activities) are a superfamily of ring-shaped P-loop NTPases characterized by a conserved 230-amino acid module. These enzymes hydrolyze ATP to remodel substrates and drive processes like protein degradation, DNA repair, and membrane trafficking [4] [8]. p97/VCP is a type II AAA+ ATPase with two tandem ATPase domains:

  • D1 Domain: Structural role in hexamer stabilization; low intrinsic ATPase activity.
  • D2 Domain: Catalytic core responsible for >80% of ATP hydrolysis; features a Cys522 residue critical for covalent inhibition [4] [6].

Table 1: Domain Architecture of p97/VCP

DomainFunctionATPase ActivityKey Residues
N-domainCofactor binding (Ubiquitin adaptors)NoneUbiquitin-binding motifs
D1 domainHexamer stabilizationLowWalker A/B motifs
D2 domainMechanochemical transductionHighCys522 (covalent inhibition site)

p97 forms a homohexameric complex, utilizing ATP hydrolysis to segregate ubiquitinated proteins from macromolecular structures [4] [8].

Role of p97 in Ubiquitin-Dependent Protein Degradation Pathways

p97 orchestrates ubiquitin-dependent processes by extracting polyubiquitinated substrates from cellular compartments for proteasomal degradation. Key pathways include:

  • Endoplasmic Reticulum-Associated Degradation (ERAD): p97 retrotranslocates misfolded ER proteins to the cytosol via cofactors UFD1-NPL4, facilitating proteasomal targeting [4] [8].
  • Chromatin Remodeling: Unloads DNA-bound complexes (e.g., Ku70/Ku80) during double-strand break repair [4].
  • Autophagy Regulation: Mediates autophagosome maturation and lysosomal degradation [2] [8].

Table 2: p97-Dependent Cellular Pathways

PathwaySubstratesCofactorsBiological Outcome
ERADMisfolded ER proteins (e.g., ΔF508-CFTR)UFD1-NPL4, gp78Proteasomal degradation
DNA RepairKu70/Ku80, CMG helicaseFAF1, UFD1-NPL4Chromatin complex disassembly
AutophagyProtein aggregatesHDAC6, UBXD1Aggresome formation

Disruption of these pathways induces proteotoxic stress, a vulnerability exploited in cancer therapy [2] [4] [8].

Rationale for Targeting p97 in Oncotherapy

p97 is a validated oncology target due to:

  • Overexpression in Malignancies: Elevated in colorectal, pancreatic, breast, and lung cancers, correlating with poor prognosis [2] [8].
  • Dependency for Stress Response: Cancer cells with high mutational burdens rely on p97 for ERAD and autophagy to manage proteotoxic stress [2] [6].
  • Synthetic Lethality: p97 inhibition synergizes with proteasome inhibitors (e.g., bortezomib) and exploits the Warburg effect by disrupting energy-intensive protein homeostasis [2] [6] [8].

Table 3: p97 Expression in Cancer Types

Cancer TypeExpression LevelAssociated Clinical Outcome
Colorectal5–7-fold increaseMetastasis, chemoresistance
PancreaticOverexpressed in >80% tumorsReduced overall survival
Non-Small Cell LungElevated in 60% casesTumor recurrence

Preclinical studies confirm p97 inhibition triggers unfolded protein response (UPR), caspase activation, and apoptosis in tumor cells [2] [6].

Historical Development of p97 Inhibitors and LC-1028’s Emergence

Early p97 Inhibitors

  • ATP-Competitive Inhibitors:
  • DBeQ (IC50 ~1 μM): First reversible inhibitor; limited potency [6].
  • CB-5083 (IC50 ~100 nM): Advanced to Phase I trials; failed due to off-target toxicity and resistance mutations (e.g., D2 domain mutations) [2] [6].
  • Allosteric Inhibitors:
  • NMS-873 (IC50 = 27 nM): Binds D1-D2 interface tunnel; induces hexamer dissociation [6].

Covalent Inhibitors

To overcome resistance, covalent inhibitors targeting Cys522 emerged:

  • NMS-859: α-Chloroacetamide-based (IC50 = 0.37 μM) [6].
  • LC-1028: Designed by incorporating a methyl-capped acetylene warhead into CB-5083’s scaffold, replacing its amide group. This modification enables irreversible Michael addition to Cys522 [3] [6].

Properties

CAS Number

2324158-08-7

Product Name

LC-1028

IUPAC Name

N-(1-(4-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methyl-1H-indol-4-yl)but-2-ynamide

Molecular Formula

C28H27N5O

Molecular Weight

449.558

InChI

InChI=1S/C28H27N5O/c1-3-10-26(34)30-24-15-9-16-25-22(24)17-19(2)33(25)28-31-23-14-8-7-13-21(23)27(32-28)29-18-20-11-5-4-6-12-20/h4-6,9,11-12,15-17H,7-8,13-14,18H2,1-2H3,(H,30,34)(H,29,31,32)

InChI Key

YOUVOKAIDVNCJA-UHFFFAOYSA-N

SMILES

CC#CC(NC1=CC=CC2=C1C=C(C)N2C3=NC(NCC4=CC=CC=C4)=C5CCCCC5=N3)=O

Solubility

Soluble in DMSO

Synonyms

LC-1028; LC 1028; LC1028;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.